molecular formula C12H15N3O B2611481 7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2175979-02-7

7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2611481
CAS RN: 2175979-02-7
M. Wt: 217.272
InChI Key: CUDGQOOWDRCQGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, the core structure of the compound , has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine, the core structure of “7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine”, is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . The main synthesis route allows for versatile structural modifications at various positions via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

DNA Photolyase Activity

Cyclobutane pyrimidine dimers, formed by UV radiation-induced damage to DNA, are repaired by DNA photolyase. This enzyme utilizes visible light to cleave the cyclobutane ring, restoring DNA integrity. Photolyases contain FADH- and a second chromophore (MTHF or 8-HDF) and operate through energy transfer mechanisms to facilitate DNA repair (Sancar, 1994).

COX-2 Inhibition

Bicyclic pyrazolo[1,5-a]pyrimidines have shown significant activity as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, through modification of pyrimidine substituents, demonstrate potent in vitro and in vivo anti-inflammatory effects. The discovery of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as a leading COX-2 inhibitor highlights the therapeutic potential of these compounds (Almansa et al., 2001).

Antimicrobial Applications

Novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines exhibit pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl group significantly influences antimicrobial activity, suggesting a key role in the structural activity relationship. These findings open avenues for developing new antimicrobial agents based on cyclobutoxy-dimethylpyrazolo[1,5-a]pyrimidine derivatives (Sirakanyan et al., 2021).

Future Directions

The future directions for research on “7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and applications for these compounds could be a focus of future research .

properties

IUPAC Name

7-cyclobutyloxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-7-12(16-10-4-3-5-10)15-11(13-8)6-9(2)14-15/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDGQOOWDRCQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OC3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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